molecular formula C17H26N4O4S B2438952 Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 377053-13-9

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B2438952
CAS RN: 377053-13-9
M. Wt: 382.48
InChI Key: XYZWRKJBGCUXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MSAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAP is a purine derivative that has been synthesized through a multistep process, and its unique structure has led to its investigation for use in pharmaceuticals, as well as in other areas of research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate, focusing on six unique applications:

Pharmaceutical Development

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate has potential applications in pharmaceutical development due to its structural similarity to purine derivatives, which are known for their biological activity. This compound can be explored for its potential as an antiviral, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery and development .

Biochemical Research

In biochemical research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving purine derivatives. Its modified purine structure can help in understanding the binding mechanisms and activity of enzymes such as xanthine oxidase and adenosine deaminase. This can lead to insights into the regulation of purine metabolism and the development of enzyme inhibitors .

Molecular Biology

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate can be utilized in molecular biology for the synthesis of modified nucleotides. These modified nucleotides can be incorporated into DNA or RNA to study the effects of structural changes on nucleic acid function and stability. This application is particularly useful in the development of nucleic acid-based therapeutics and diagnostic tools .

Chemical Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it a valuable building block for the synthesis of more complex molecules. Researchers can use it to develop new synthetic routes for the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Material Science

In material science, Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate can be explored for its potential in the development of novel materials. Its unique structure may impart specific properties such as enhanced thermal stability, conductivity, or biocompatibility. These materials can be used in various applications, including electronics, coatings, and biomedical devices.

Environmental Science

This compound can be investigated for its potential use in environmental science, particularly in the detection and remediation of pollutants. Its ability to interact with specific molecules can be harnessed to develop sensors for detecting environmental contaminants. Additionally, it can be used in the design of materials that can adsorb or degrade harmful substances, contributing to environmental protection efforts .

properties

IUPAC Name

methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-4-5-6-7-8-9-10-21-13-14(20(2)16(24)19-15(13)23)18-17(21)26-11-12(22)25-3/h4-11H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZWRKJBGCUXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

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